molecular formula C8H7F4NO2S B6603947 [2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 2229605-10-9

[2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No. B6603947
CAS RN: 2229605-10-9
M. Wt: 257.21 g/mol
InChI Key: ZGIWEMUCLNFJQU-UHFFFAOYSA-N
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Description

[2-Fluoro-4-(trifluoromethyl)phenyl]methanesulfonamide, also known as FTPM, is a highly versatile compound used in a variety of scientific research applications. It is used as a substrate in enzyme kinetics, as a reagent in organic synthesis, and as a precursor in the production of pharmaceuticals. As a substrate, FTPM has been used in the study of enzyme kinetics, as a reagent in organic synthesis, and as a precursor in the production of pharmaceuticals. FTPM is a highly attractive compound due to its low cost, availability, and ability to be easily modified.

Mechanism of Action

The mechanism of action of [2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonamide is not yet fully understood. However, it is believed that this compound acts as a substrate for enzymes, and that its trifluoromethyl group is essential for its activity. In addition, this compound has been found to interact with proteins and other molecules, and it is believed that this interaction is important for its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been found to be an effective inhibitor of cytochrome P450 enzymes, and it has been found to inhibit the activity of enzymes involved in drug metabolism. In addition, this compound has been found to interact with proteins and other molecules, and it is believed that this interaction is important for its activity.

Advantages and Limitations for Lab Experiments

[2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonamide has several advantages for use in laboratory experiments. It is an inexpensive and readily available compound, and it can be easily modified for specific applications. In addition, this compound is generally non-toxic and has a low environmental impact. However, this compound does have some limitations. It is not very soluble in water, and it can be difficult to purify.

Future Directions

There are several potential future directions for the use of [2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonamide. For example, further research could be conducted to better understand the mechanism of action of this compound, and to identify potential new applications. In addition, further research could be conducted to develop new methods for the synthesis and purification of this compound. Finally, further research could be conducted to identify potential new targets for this compound, such as proteins and other molecules.

Synthesis Methods

[2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonamide can be synthesized through a variety of methods, including the nucleophilic addition of trifluoromethylsulfonamide to 2-fluoro-4-chlorophenylmethanol, the reaction of 4-trifluoromethylbenzenesulfonyl chloride with 2-fluoro-4-chlorophenol, and the reaction of 4-trifluoromethylbenzenesulfonamide with 2-fluoro-4-chlorophenol. These methods are all relatively simple and can be easily scaled up to produce larger amounts of this compound.

Scientific Research Applications

[2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonamide has found a wide range of applications in scientific research. It has been used as a substrate in enzyme kinetics, as a reagent in organic synthesis, and as a precursor in the production of pharmaceuticals. In enzyme kinetics, this compound has been used to study the kinetics of enzymes such as cytochrome P450 and glutathione S-transferase. In organic synthesis, this compound has been used as a reagent in the synthesis of various compounds, such as pharmaceuticals and agrochemicals. This compound has also been used as a precursor in the production of pharmaceuticals, such as ibuprofen and naproxen.

properties

IUPAC Name

[2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4NO2S/c9-7-3-6(8(10,11)12)2-1-5(7)4-16(13,14)15/h1-3H,4H2,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIWEMUCLNFJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)CS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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